molecular formula C10H10O3 B3004650 3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid CAS No. 133609-86-6

3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid

Cat. No.: B3004650
CAS No.: 133609-86-6
M. Wt: 178.187
InChI Key: DACOAIIJQVVQAQ-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid (CAS 133609-86-6) is a high-purity benzofuran derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol, features the benzofuran scaffold—a bicyclic structure known for its widespread presence in biologically active molecules . The benzofuran core is a privileged structure in drug discovery, and derivatives are extensively investigated for their diverse pharmacological potential . Scientific studies highlight that benzofuran-based compounds display a broad array of biological activities, including serving as antimicrobial agents against Gram-positive bacteria and fungi , as well as exhibiting antitumor and cytotoxic properties against various human cancer cell lines . Researchers value this specific carboxylic acid functionalized derivative as a key synthetic intermediate or building block for the design and development of novel therapeutic agents. Its structure is characterized by techniques such as 1H NMR, 13C NMR, and mass spectrometry, and its properties can be further investigated using computational methods like Density Functional Theory (DFT) for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-5-13-9-7(6)3-2-4-8(9)10(11)12/h2-4,6H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DACOAIIJQVVQAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid* Methyl (C3), COOH (C7) C₁₀H₁₀O₃ 178.18 N/A Hypothesized structure; methyl enhances steric effects vs. H .
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-carboxylic acid Dimethyl (C2), COOH (C7) C₁₁H₁₂O₃ 192.21 42327-95-7 Steric hindrance from geminal dimethyl groups; higher lipophilicity .
5-Nitro-2,3-dihydro-1-benzofuran-7-carboxylic acid Nitro (C5), COOH (C7) C₉H₇NO₅ 209.16 99517-31-4 Electron-withdrawing nitro group increases reactivity in electrophilic substitutions .
7-Chloro-2,3-dihydro-1-benzofuran-3-carboxylic acid Chloro (C7), COOH (C3) C₉H₇ClO₃ 198.60 1531526-11-0 Chlorine introduces polarity; potential for halogen bonding .
2,3-Dihydro-1-benzofuran-7-carboxylic acid None (parent structure) C₉H₈O₃ 164.16 N/A Simplest analog; serves as a scaffold for functionalization .

*Hypothesized structure based on analogous data.

Biological Activity

3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid is a derivative of benzofuran, a class of compounds noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H10O3
  • Molecular Weight : 178.18 g/mol

Benzofuran derivatives, including this compound, exhibit various biological activities through several mechanisms:

  • Anti-inflammatory Activity : These compounds can inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response.
  • Antitumor Activity : They have shown significant cytotoxic effects against various cancer cell lines. For example, studies indicate that benzofuran derivatives can induce apoptosis in cancer cells and suppress tumor growth in vivo .
  • Antimicrobial Activity : Benzofurans demonstrate antibacterial and antifungal properties, effective against pathogens like Staphylococcus aureus and Mycobacterium tuberculosis .

Biological Activities

The biological activities associated with this compound include:

Activity Description
Antitumor Induces apoptosis in cancer cells; suppresses tumor growth in animal models .
Antibacterial Effective against various bacteria, including drug-resistant strains .
Antifungal Shows efficacy against fungal infections .
Antioxidant Scavenges free radicals and protects against oxidative stress.
Anti-inflammatory Reduces inflammation by modulating cytokine production .

Case Studies and Research Findings

Recent studies have highlighted the potential of benzofuran derivatives in cancer therapy and infectious disease treatment:

  • Cancer Research : A study reported that a related benzofuran compound exhibited an IC50 value of 25.72 μM against MCF cell lines, indicating its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another investigation demonstrated that a benzofuran derivative had an MIC (Minimum Inhibitory Concentration) of 0.625 μg/mL against Mycobacterium tuberculosis, showcasing its promise as a treatment for tuberculosis .
  • Inflammation Studies : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway, with significant inhibition rates observed at concentrations as low as 10 μM .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other benzofuran derivatives is presented:

Compound Activity/Use IC50/Effectiveness
Psoralen Treatment for skin diseasesIC50 varies by application
8-Methoxypsoralen Used in photochemotherapyEffective in skin conditions
Angelicin Exhibits anticancer propertiesIC50 = 0.36 μM against melanoma

Q & A

Q. What are the recommended methods for synthesizing 3-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid?

A common approach involves alkaline hydrolysis of ester precursors. For example, ethyl 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetate can be refluxed with potassium hydroxide in a methanol-water mixture, followed by acidification and purification via column chromatography to yield the carboxylic acid derivative . This method achieves high yields (82%) and produces crystals suitable for X-ray diffraction.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Key techniques include:

  • Melting point analysis : The compound’s reported melting point is 169–171°C, which serves as a preliminary purity check .
  • X-ray crystallography : Intermolecular hydrogen bonding (O–H⋯O) patterns in the crystal lattice confirm structural features like planar benzofuran units and carboxyl group orientation .
  • Chromatography : Thin-layer (TLC) or column chromatography using ethyl acetate as a solvent system ensures purification and monitors reaction progress .

Q. What safety precautions are critical when handling this compound in the lab?

While no direct MSDS is available for this specific derivative, structurally similar benzofuran carboxylic acids exhibit moderate flash points (~139°C) and require standard lab safety protocols:

  • Use personal protective equipment (gloves, goggles).
  • Avoid inhalation of fine particles; work in a fume hood during acidification steps.
  • Store in a cool, dry environment away from oxidizing agents .

Advanced Research Questions

Q. How do substituents on the benzofuran ring influence crystallographic and electronic properties?

Substituents like halogens (e.g., fluorine) or methyl groups alter intermolecular interactions. For instance, fluorination increases electronegativity, stabilizing hydrogen-bonded dimers (O–H⋯O), while methyl groups enhance hydrophobicity and packing efficiency. X-ray studies show planar benzofuran systems with mean deviations of 0.005 Å, where substituents dictate crystal symmetry and stability .

Q. What challenges arise in cyclization reactions to form the benzofuran core?

Cyclization methods such as Mitsunobu reactions or PPA (polyphosphoric acid)-mediated processes are sensitive to steric and electronic effects. For example:

  • Mitsunobu conditions (e.g., using diethyl azodicarboxylate) require precise control of stereochemistry to avoid side products .
  • PPA cyclization of 5,6-dimethoxy-2-(methylphenylcarbamoyl)-benzofuran-3-carboxylic acid yields fused benzazepin-dione structures but may fail with bulkier substituents due to steric hindrance .

Q. How can computational modeling complement experimental data in studying this compound’s reactivity?

Density functional theory (DFT) can predict:

  • Acid dissociation constants (pKa) : Carboxylic acid group reactivity in aqueous solutions.
  • Hydrogen-bonding networks : Stabilization energies of dimeric structures observed in crystals .
  • Substituent effects : Electronic contributions of methyl or fluorine groups to aromatic ring polarization.

Q. Are there contradictions in reported synthetic yields or structural data for benzofuran derivatives?

Discrepancies may arise from:

  • Solvent systems : Polar aprotic solvents (e.g., DMF) vs. aqueous methanol in hydrolysis steps, impacting reaction kinetics and byproduct formation .
  • Crystallization conditions : Benzene vs. chloroform solvents produce different crystal morphologies, affecting X-ray diffraction quality .

Methodological Considerations

Q. What analytical techniques are optimal for studying intermolecular interactions in solid-state structures?

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and hydrogen-bonding motifs (e.g., R factor = 0.048 for high precision) .
  • FT-IR spectroscopy : Identifies carboxyl O–H stretching (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition pathways .

Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) at the 5- or 7-positions to modulate electronic properties.
  • Ring modification : Replace the dihydrofuran ring with dihydrothiophene or pyrrolidine to study heteroatom effects on bioactivity .

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